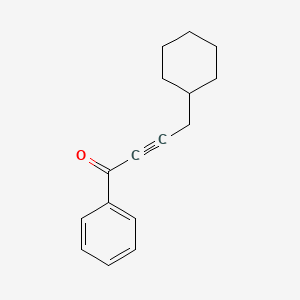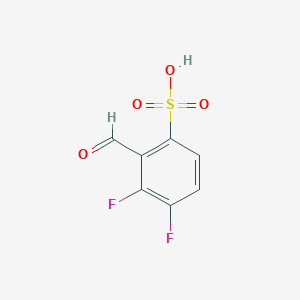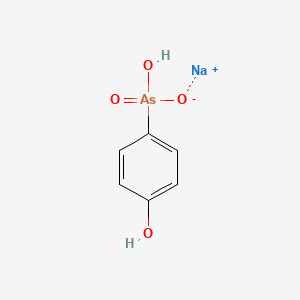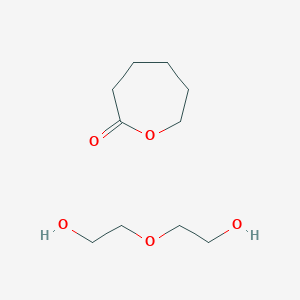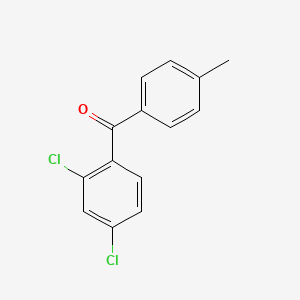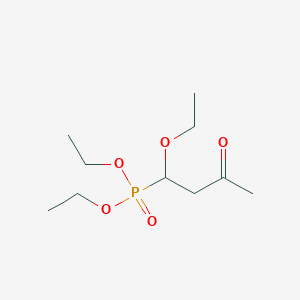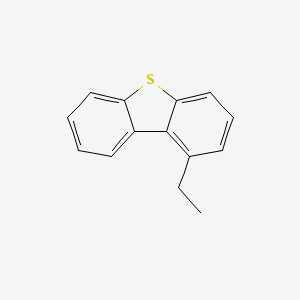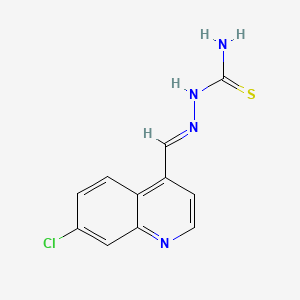
7-Chloro-4-formylquinoline thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 7-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
化学反应分析
Types of Reactions: 7-Chloro-4-formylquinoline thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety into thiosemicarbazides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 7-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, it can chelate metal ions, which further contributes to its anticancer activity .
相似化合物的比较
8-Fluoro thiochromanone thiosemicarbazone: Exhibits potent cytotoxicity against various cancer cell lines.
Thiosemicarbazone derivatives of thiochromanones: Known for their higher cytotoxicity compared to other thiosemicarbazone derivatives.
Uniqueness: 7-Chloro-4-formylquinoline thiosemicarbazone stands out due to its specific structural features, such as the chloro and formyl groups on the quinoline ring, which contribute to its unique biological activity and potential as an anticancer agent .
属性
CAS 编号 |
3652-06-0 |
|---|---|
分子式 |
C11H9ClN4S |
分子量 |
264.73 g/mol |
IUPAC 名称 |
[(E)-(7-chloroquinolin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-2-9-7(6-15-16-11(13)17)3-4-14-10(9)5-8/h1-6H,(H3,13,16,17)/b15-6+ |
InChI 键 |
BTVJFEOALFEPQA-GIDUJCDVSA-N |
手性 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)/C=N/NC(=S)N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
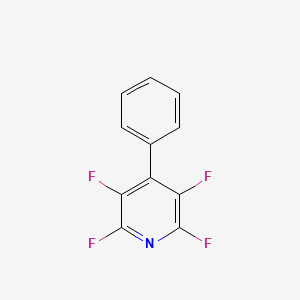
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
